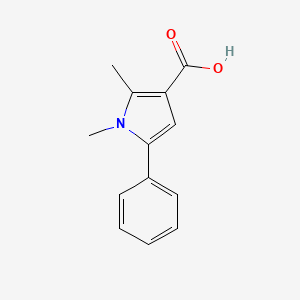

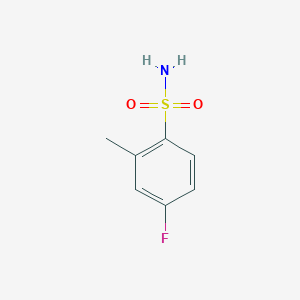

![molecular formula C13H6F6O2 B1299957 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 256658-04-5](/img/structure/B1299957.png)

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde

Übersicht

Beschreibung

The compound of interest, 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde, is a furan derivative with a specific substitution pattern that includes trifluoromethyl groups on the phenyl ring. Furan derivatives are known for their utility in organic synthesis and material science due to their unique chemical properties and reactivity .

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the Vilsmeier formylation of mono- and di-substituted furans and thiophens has been used to prepare a series of heterocyclic 2-carbaldehydes . Additionally, the addition reaction of propionaldehyde to hexafluoro-2-butyne under gamma-ray irradiation followed by treatment with sulfuric acid has been reported to yield bis(trifluoromethyl)furan derivatives . Although these methods do not directly describe the synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde, they provide insight into the synthetic strategies that could be adapted for its preparation.

Molecular Structure Analysis

Vibrational spectroscopic investigations, such as Infrared and FT-Raman spectra, have been conducted on similar furan compounds to determine their molecular structure and stability of rotational isomers . These techniques could be applied to 5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde to gain a deeper understanding of its molecular conformation and electronic structure.

Chemical Reactions Analysis

Furan-2-carbaldehydes have been utilized in various chemical reactions. For example, they have been used as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage . The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been studied, demonstrating its reactivity in forming carbon-carbon double bonds . Moreover, the compound has been involved in reactions leading to the formation of furo[3,2-b]pyrrole and furo[3,2-c]pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing trifluoromethyl groups can affect the electron density and reactivity of the furan ring. The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has been used to synthesize biobased furan polyesters, indicating the potential of furan derivatives in material applications . The physical properties of these polymers, such as molecular weight and thermal stability, are characterized to evaluate their suitability for practical use .

Wissenschaftliche Forschungsanwendungen

-

Catalyst Development

- Field : Organic Chemistry

- Application : The “3,5-Bis(trifluoromethyl)phenyl” motif is used in the development of catalysts, specifically in (thio)urea-based catalysts .

- Method : These catalysts activate substrates and stabilize partially developing negative charges in transition states using double hydrogen bonding .

- Results : The use of these catalysts has increased rapidly over the last decade, and they are now extensively used in promoting organic transformations .

-

Growth Inhibitors of Drug-Resistant Bacteria

- Field : Medicinal Chemistry

- Application : Compounds with the “3,5-Bis(trifluoromethyl)phenyl” motif are used in the synthesis of pyrazole derivatives, which act as potent growth inhibitors of drug-resistant bacteria .

- Method : The specific methods of synthesis are not detailed in the source, but the resulting compounds have been tested against various strains of bacteria .

- Results : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria, with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

-

Solvent Extraction of Cations and Solvent Polymeric Membrane Electrodes

- Field : Analytical Chemistry

- Application : Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is used for solvent extraction of cations and solvent polymeric membrane electrodes .

- Method : The compound acts as a lipophilic additive of tetraphenylborate .

- Results : It is also used as an anionic phase-transfer catalyst .

-

Synthesis of Methylene-Arylbutenones

-

Chemical Derivatization of Amino-Functionalized Model Surfaces

- Field : Surface Chemistry

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces .

- Method : The compound reacts with amino groups on the surface to form urea linkages .

- Results : This method is used to modify the properties of surfaces, such as their hydrophobicity or reactivity .

-

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

- Field : Organic Chemistry

- Application : 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .

- Method : The compound undergoes an exothermic reaction with 4-pyrrolidinopyridine .

- Results : The resulting zwitterionic salts have potential applications in various areas of chemistry .

Eigenschaften

IUPAC Name |

5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6O2/c14-12(15,16)8-3-7(4-9(5-8)13(17,18)19)11-2-1-10(6-20)21-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHIVPKNRURKIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353202 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

CAS RN |

256658-04-5 | |

| Record name | 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

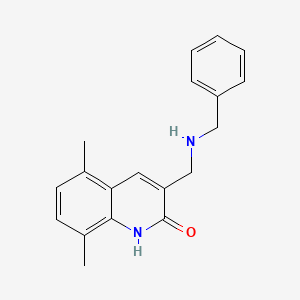

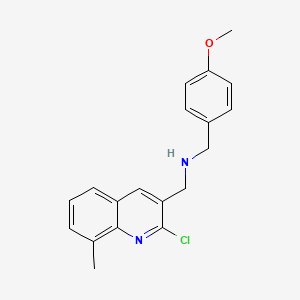

![8-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299905.png)

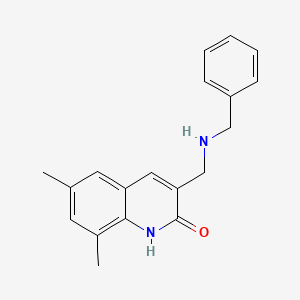

![6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299907.png)

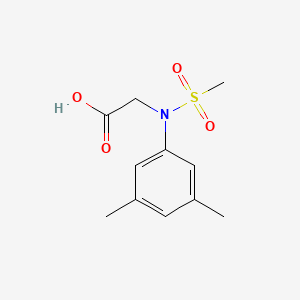

![6,8-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299908.png)

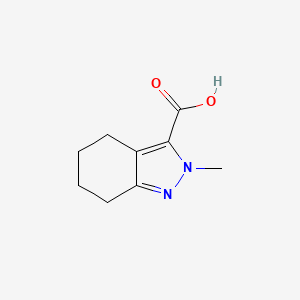

![5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B1299909.png)